molecular formula C18H17ClN4O B6716451 3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile

3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile

Cat. No.: B6716451
M. Wt: 340.8 g/mol
InChI Key: BAZDLQFXFRFTOK-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a unique structure combining a chlorinated benzene ring, a piperazine moiety, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-pyridinecarboxylic acid under appropriate conditions to form the 2-pyridin-3-ylacetyl piperazine intermediate.

    Chlorination of Benzonitrile: The next step involves the chlorination of benzonitrile to introduce the chlorine atom at the 3-position.

    Coupling Reaction: Finally, the 2-pyridin-3-ylacetyl piperazine intermediate is coupled with the chlorinated benzonitrile under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound shares a similar pyridine and chlorinated benzene structure but differs in the presence of a thiadiazole ring.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a similar piperazine and pyridine structure but includes a pyrazine moiety.

Uniqueness

3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-16-10-14(12-20)3-4-17(16)22-6-8-23(9-7-22)18(24)11-15-2-1-5-21-13-15/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZDLQFXFRFTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C#N)Cl)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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